

Application Notes and Protocols: Sodium Tetraborate Pentahydrate in Metallurgical Flux

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium tetraborate pentahydrate*

Cat. No.: *B1171922*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetraborate pentahydrate ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 5\text{H}_2\text{O}$), a hydrated form of borax, is a versatile and highly effective component in metallurgical fluxes. Its application spans a wide range of processes including smelting, refining, welding, brazing, and soldering. The efficacy of **sodium tetraborate pentahydrate** as a flux stems from its ability to dissolve metal oxides, lower the melting point of slags, and form a protective layer over molten metal, thereby preventing re-oxidation.^{[1][2][3]} This document provides detailed application notes, quantitative data on its performance, and experimental protocols for evaluating its effectiveness in metallurgical applications.

Principle of Action

When heated, **sodium tetraborate pentahydrate** loses its water of crystallization and decomposes to form anhydrous sodium tetraborate ($\text{Na}_2\text{B}_4\text{O}_7$) and then boric oxide (B_2O_3).^[4] Boric oxide is a potent acidic fluxing agent that readily reacts with and dissolves basic metal oxides (e.g., FeO , CuO , ZnO) to form low-melting-point borate slags.^{[5][6]} This cleansing action exposes the pure metal surface, facilitating the coalescence of molten metal droplets and the separation of impurities into the slag phase.^[7] The resulting borosilicate slag is typically fluid at operating temperatures, allowing for easy removal.^[6]

Key Functions:

- Dissolves Metal Oxides: Acts as a solvent for a wide range of metallic oxides, cleaning the metal surface.[5][7]
- Lowers Melting Point: Reduces the melting temperature of the charge, leading to energy savings.[6]
- Reduces Slag Viscosity: Creates a fluid slag that is easily separated from the molten metal. [5]
- Forms a Protective Barrier: Creates a glassy layer over the molten metal, preventing oxidation from the atmosphere.[2][3]

Data Presentation

The performance of **sodium tetraborate pentahydrate** as a flux is primarily attributed to its boric oxide (B_2O_3) content. The following tables summarize the quantitative effects of B_2O_3 on key slag properties.

Table 1: Physical and Chemical Properties of **Sodium Tetraborate Pentahydrate**

Property	Value	Reference
Chemical Formula	$Na_2B_4O_7 \cdot 5H_2O$	[8]
Molecular Weight	291.30 g/mol	[9]
Boric Oxide (B_2O_3) Content	47.8%	[9]
Sodium Oxide (Na_2O) Content	21.3%	[9]
Water Content	30.9%	[9]
Melting Point	200°C (decomposes)	[10]

Table 2: Effect of B_2O_3 on the Viscosity of High-Magnesia Blast Furnace Slag

Base Slag Composition: 26.8% CaO , 38.1% SiO_2 , 11.8% Al_2O_3 , 23.6% MgO

B ₂ O ₃ Content (%)	Temperature for 0.5 Pa·s Viscosity (°C)	Temperature for 2.5 Pa·s Viscosity (°C)	Reference
0	1390	1367	[1]
12	1260	1100	[1]

Table 3: Effect of B₂O₃ on the Viscosity of CaO–SiO₂–B₂O₃ Slag System

Base Slag Composition: CaO-SiO₂ with 12% Cr₂O₃, 3% Al₂O₃, 8% MgO; Basicity (CaO/SiO₂) = 2.0-2.5

B ₂ O ₃ Content (%)	Viscosity at 1600°C (Pa·s)	Viscosity at 1650°C (Pa·s)	Reference
3.0	2.0	0.4	[11]
6.0	0.5	0.3	[11]

Experimental Protocols

Protocol 1: Determination of Slag Viscosity using a Rotational Viscometer

Objective: To quantify the effect of **sodium tetraborate pentahydrate** on the viscosity of a metallurgical slag at various temperatures.

Apparatus:

- High-temperature rotational viscometer
- Graphite or platinum crucible and spindle
- Inert atmosphere furnace (e.g., argon)
- Thermocouple
- Analytical balance

Procedure:

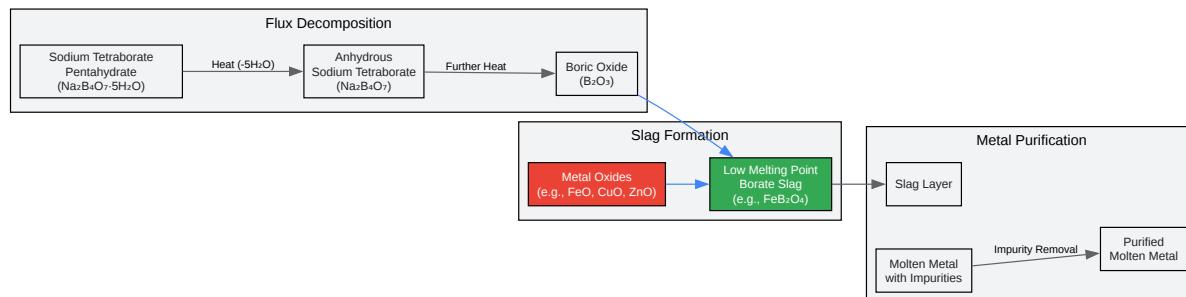
- Sample Preparation:
 - Prepare a base slag composition representative of the intended application (e.g., a mixture of CaO, SiO₂, Al₂O₃, MgO).
 - Create a series of flux-containing slag samples by adding varying weight percentages of **sodium tetraborate pentahydrate** to the base slag.
 - Thoroughly mix each sample to ensure homogeneity.
- Viscometer Setup:
 - Place the crucible containing the slag sample into the furnace.
 - Lower the spindle into the crucible, ensuring it is immersed in the slag to the correct depth.
 - Purge the furnace with an inert gas (e.g., argon) to prevent oxidation.
- Measurement:
 - Heat the furnace to the desired starting temperature (e.g., 1600°C) and allow the sample to fully melt and homogenize.
 - Begin rotating the spindle at a constant speed.
 - Record the torque required to rotate the spindle, which is proportional to the viscosity of the molten slag.
 - incrementally decrease the temperature, allowing the slag to stabilize at each temperature point before recording the torque.
 - Continue measurements until the slag begins to solidify or the torque exceeds the instrument's range.
- Data Analysis:

- Convert the torque readings to viscosity values (in Pa·s) using the viscometer's calibration constants.
- Plot viscosity as a function of temperature for each slag composition.
- Compare the viscosity curves to determine the effect of **sodium tetraborate pentahydrate** concentration on slag fluidity.

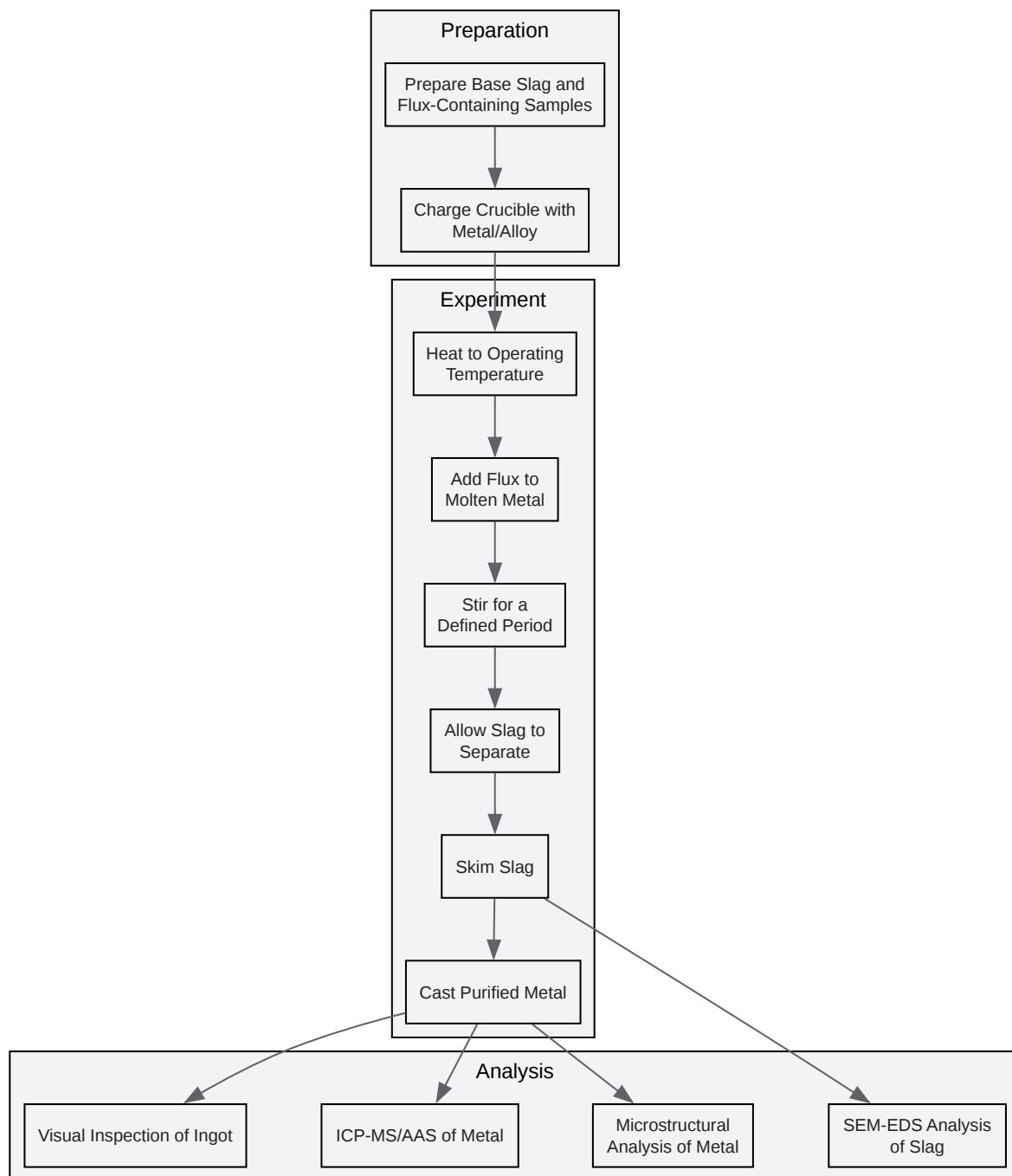
Protocol 2: Evaluation of Flux Performance in Non-Ferrous Metal Refining

Objective: To assess the effectiveness of a **sodium tetraborate pentahydrate**-based flux in removing impurities from a non-ferrous alloy.

Apparatus:


- Induction or resistance furnace
- Clay-graphite or ceramic crucible
- Skimming tool
- Ingot mold
- Metallurgical microscope
- Scanning Electron Microscope with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
- Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for chemical analysis

Procedure:


- Melt Preparation:
 - Charge the crucible with a known weight of the non-ferrous metal or alloy scrap to be refined.

- Heat the furnace to a temperature approximately 50-100°C above the liquidus temperature of the alloy.
- Flux Addition and Treatment:
 - Once the metal is molten, add a pre-weighed amount of the **sodium tetraborate pentahydrate**-based flux to the surface of the melt. The amount of flux can be a percentage of the metal weight (e.g., 1-5%).
 - Gently stir the flux into the molten metal for a set period (e.g., 5-10 minutes) to ensure thorough mixing and reaction with impurities.
- Slag Removal and Casting:
 - Allow the slag to separate and float to the surface.
 - Carefully skim the slag from the surface of the molten metal using a pre-heated skimming tool.
 - Pour the cleaned molten metal into a pre-heated ingot mold and allow it to solidify.
- Analysis:
 - Visual Inspection: Examine the surface of the cast ingot for any visible slag inclusions or surface defects.
 - Slag Analysis: Analyze the collected slag using SEM-EDS to identify the entrapped impurities.
 - Metal Analysis:
 - Take a sample from the cast ingot for chemical analysis using ICP-MS or AAS to determine the concentration of key impurities before and after flux treatment.
 - Prepare a cross-section of the ingot for metallographic examination to assess the reduction in non-metallic inclusions.

Visualizations

[Click to download full resolution via product page](#)

Caption: Chemical pathway of **sodium tetraborate pentahydrate** fluxing action.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating metallurgical flux performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of $B_{2}O_{3}$ on viscosity of high-magnesia blast furnace slag | Vusikhis | Izvestiya. Ferrous Metallurgy [fermet.misis.ru]
- 2. nbinno.com [nbinno.com]
- 3. Borates in Metallurgy | AMERICAN BORATE COMPANY [americanborate.com]
- 4. Learn About the Chemical Reactivity of Borox with Oxygen [unacademy.com]
- 5. Borates in metallurgy and gold refinement | U.S. Borax [borax.com]
- 6. unitedchemicalcn.com [unitedchemicalcn.com]
- 7. Borates in Metallurgy | Borates Today [borates.today]
- 8. centro-chem.com [centro-chem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sodium tetraborate decahydrate | 1303-96-4 [chemicalbook.com]
- 11. Effect of boron oxide and basicity on viscosity and crystallization onset temperature of $CaO-SiO_2-B_2O_3-12\%Cr_2O_3-3\%Al_2O_3-8\%MgO$ slag system - Babenko - Melts [cardiosomatics.orscience.ru]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Tetraborate Pentahydrate in Metallurgical Flux]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171922#application-of-sodium-tetraborate-pentahydrate-in-metallurgical-flux>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com